molecular formula C15H11F2NO2 B239556 N-(3-acetylphenyl)-3,5-difluorobenzamide

N-(3-acetylphenyl)-3,5-difluorobenzamide

Cat. No.: B239556
M. Wt: 275.25 g/mol
InChI Key: PQWCFULRYAMXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Acetylphenyl)-3,5-difluorobenzamide is a fluorinated benzamide derivative characterized by a 3,5-difluorobenzoyl group linked to a 3-acetylphenylamine moiety. Benzamide compounds are widely studied for their pesticidal, pharmaceutical, and material science applications due to their tunable electronic and steric properties imparted by substituents like fluorine, chlorine, and acetyl groups .

Properties

Molecular Formula

C15H11F2NO2

Molecular Weight

275.25 g/mol

IUPAC Name

N-(3-acetylphenyl)-3,5-difluorobenzamide

InChI

InChI=1S/C15H11F2NO2/c1-9(19)10-3-2-4-14(7-10)18-15(20)11-5-12(16)8-13(17)6-11/h2-8H,1H3,(H,18,20)

InChI Key

PQWCFULRYAMXGP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)F)F

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Pesticide Chemistry

Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)

  • Structure : Shares the 2,6-difluorobenzamide core but substitutes the 3-acetylphenyl group with a 4-chlorophenylurea moiety.
  • Application: A chitin synthesis inhibitor used as an insecticide. Its environmental hazard profile is notable, classified as a marine pollutant (UN3082) .
  • Regulatory Status : Packing Group III under IMDG Code, highlighting moderate toxicity .

CGA-112913 (N-4-(3-Chloro-5-trifluoromethyl-2-pyridinyloxy)-3,5-dichlorophenylaminocarbonyl)-2,6-difluorobenzamide)

  • Structure : Features a 2,6-difluorobenzamide backbone with a pyridinyloxy-dichlorophenyl substituent.
  • Application : Likely a pesticide precursor, emphasizing the role of halogenated aromatic groups in enhancing bioactivity .

Lufenuron (N-[[2,5-dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl]amino]-2,6-difluorobenzamide)

  • Structure : Incorporates a hexafluoropropoxy group, increasing lipophilicity and persistence in biological systems.
  • Application : Insect growth regulator targeting Lepidoptera pests .

Pharmaceutical and Ion Channel Modulators

HIFNH (N-[(2-amino-5-methyl-1H-imidazol-4-yl)methyl]-3,5-difluorobenzamide)

  • Structure : Retains the 3,5-difluorobenzamide core but adds an imidazole-methyl group.
  • Application : Acts as an arginine mimic inhibitor of the Hv1 ion channel, demonstrating how nitrogen-rich substituents enable targeted biological interactions. Structural validation via NMR and HRMS underscores its stability .

Fluorosalan (3,5-dibromo-2-hydroxy-N-(3-trifluoromethylphenyl)benzamide)

  • Structure : Substitutes fluorine with bromine and adds a hydroxyl group, enhancing antimicrobial activity.
  • Application : Used in disinfectants and preservatives, illustrating the impact of halogen diversity on functionality .

Polymorphism and Material Properties

N-(3,5-Difluorophenyl)-2,4-difluorobenzamide

  • Structure : A difluorophenyl-substituted benzamide with three polymorphs.
  • Key Findings :
    • Polymorph stability is governed by C-H⋅⋅⋅F interactions.
    • Form 1 exhibits 50% greater stiffness and 33% higher hardness than Form 2, highlighting the role of fluorine in solid-state mechanics .

Substituent Effects on Physicochemical Properties

Compound Key Substituents Physicochemical Impact Application
N-(3-Acetylphenyl)-3,5-difluorobenzamide (Hypothetical) 3-Acetylphenyl, 3,5-difluoro Enhanced electron-withdrawing effects Potential kinase inhibition
Diflubenzuron 4-Chlorophenylurea, 2,6-difluoro Increased environmental persistence Insecticide
HIFNH Imidazole-methyl, 3,5-difluoro Improved aqueous solubility Ion channel modulation
Fluorosalan 3,5-Dibromo-2-hydroxy, 3-CF3 Broad-spectrum antimicrobial activity Disinfectant

Regulatory and Toxicity Considerations

  • Halogenated Benzamides : Compounds like Diflubenzuron and CGA-112913 are classified as environmentally hazardous (UN3082) due to bioaccumulation risks .
  • Fluorosalan : Bromine substitution increases toxicity, requiring stringent handling protocols .
  • HIFNH : Lower environmental hazard due to polar imidazole groups enhancing biodegradability .

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